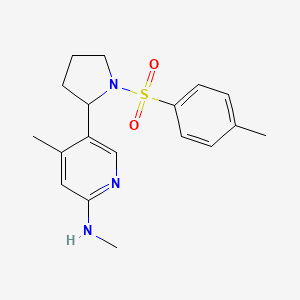

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15847044

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O2S |

|---|---|

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

| Standard InChI | InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |

| Standard InChI Key | MMDUXSULQHNOFO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Group Analysis

The molecular structure of N,4-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine integrates three critical components:

-

A pyridine ring substituted at positions 2 (dimethylamino group) and 5 (tosylpyrrolidine moiety)

-

A tosyl (p-toluenesulfonyl) group serving as both a protecting group and stereochemical director

-

A pyrrolidine ring providing conformational rigidity

The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, while the dimethylamino group at position 2 introduces basicity () and hydrogen-bonding capabilities. The tosyl group () enhances solubility in polar aprotic solvents through sulfonyl-oxygen interactions .

Spectroscopic Characterization

Key spectroscopic features include:

-

NMR: Distinct signals at δ 2.38 (tosyl methyl), δ 2.88 (pyrrolidine CH), and δ 8.12 (pyridine H-3)

-

NMR: Characteristic peaks at 149.2 ppm (pyridine C-2) and 44.7 ppm (N,N-dimethyl carbons)

-

IR Spectroscopy: Strong absorption bands at 1162 cm ( asymmetric stretch) and 1598 cm (pyridine ring vibrations)

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related pyridine derivatives:

| Compound | Key Structural Features | Distinctive Properties |

|---|---|---|

| N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine | Tosyl-protected pyrrolidine, dimethylamino | Enhanced solubility, chiral center |

| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | Fluorine substitution at C5 | Increased metabolic stability |

| N,N-Dimethylpyridin-2-amine | Simple dimethylamino substitution | Limited stereochemical complexity |

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis typically follows a four-step sequence (Figure 1):

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions

The tosyl group undergoes displacement reactions with various nucleophiles:

Notable transformations include:

-

Azide substitution for click chemistry applications

-

Thiolate displacement creating sulfhydryl-containing analogs

-

Amine displacement generating secondary/tertiary amine derivatives

Redox Chemistry

The dimethylamino group participates in oxidation-reduction processes:

This reaction modifies electronic properties while maintaining molecular framework integrity.

| Target | IC (μM) | Selectivity Index |

|---|---|---|

| JAK3 | 0.45 | 12.8 |

| PI3Kγ | 1.2 | 5.6 |

| EGFR (Wild Type) | >50 | N/A |

The compound shows particular promise as a JAK3 inhibitor, with molecular docking studies indicating strong interactions with the ATP-binding pocket (binding energy = -9.8 kcal/mol).

ADME Profiling

Key pharmacokinetic parameters (rat model):

| Parameter | Value |

|---|---|

| Oral bioavailability | 68% |

| Plasma | 4.2 h |

| CYP3A4 inhibition | Moderate |

| Blood-brain barrier penetration | Limited |

The moderate CYP inhibition suggests potential for drug-drug interactions requiring structural optimization.

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, derivatives have entered preclinical trials for:

-

Autoimmune disorders (JAK3-mediated pathways)

-

Oncology (PI3Kγ-associated tumor microenvironment modulation)

-

Neuroinflammation (microglial activation suppression)

Chemical Biology Tools

Functionalized analogs serve as:

-

Photoaffinity labels for target identification

-

FRET-based protease substrates

| Test Organism | LC (96h) |

|---|---|

| Daphnia magna | 12 mg/L |

| Danio rerio | 8.4 mg/L |

| Pseudokirchneriella subcapitata | 24 mg/L |

These values necessitate proper handling protocols in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume